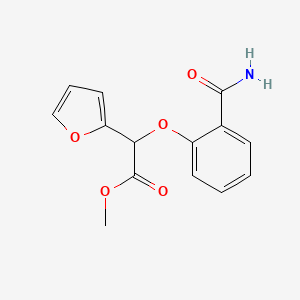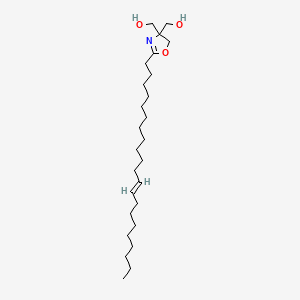
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is a complex organic compound with the molecular formula C26H49NO. It is characterized by the presence of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups attached to the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Henicosenyl Chain: The henicosenyl chain can be introduced through a coupling reaction, such as a Grignard reaction or a Wittig reaction, using a suitable henicosenyl halide or phosphonium salt.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, such as the use of osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The henicosenyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.
Comparación Con Compuestos Similares
Similar Compounds
2-(12-Henicosenyl)succinic anhydride: Similar long-chain structure but with a succinic anhydride moiety.
2-(12-Henicosenyl)succinic acid didodecyl ester: Similar long-chain structure but with a succinic acid ester moiety.
Uniqueness
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is unique due to its combination of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
93893-28-8 |
|---|---|
Fórmula molecular |
C26H49NO3 |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
[2-[(E)-henicos-12-enyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h9-10,28-29H,2-8,11-24H2,1H3/b10-9+ |
Clave InChI |
RYCHZYSDFDGISP-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCCCC1=NC(CO1)(CO)CO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



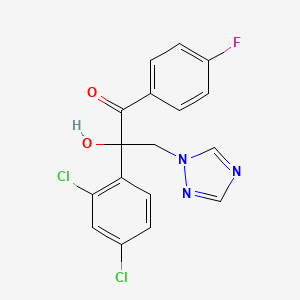
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)

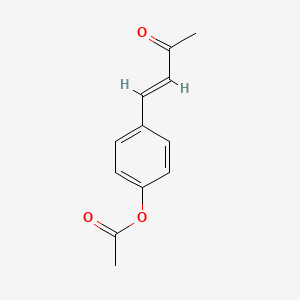
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
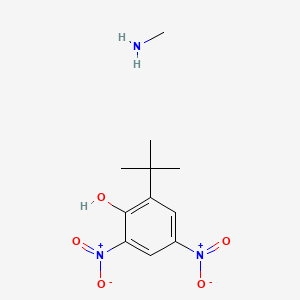
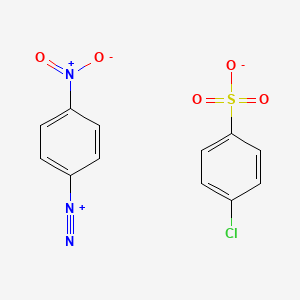
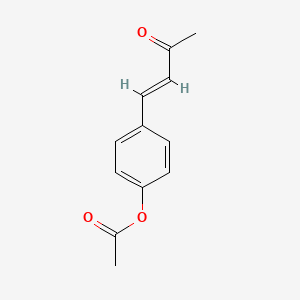
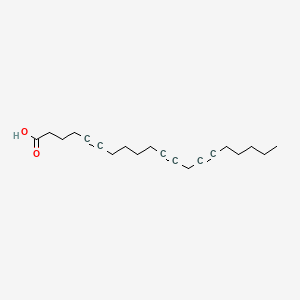
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
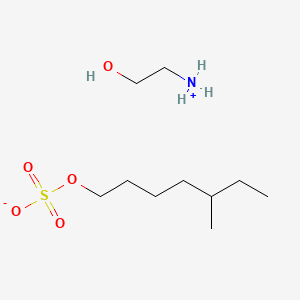
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
